5-Acenaphthylenecarboxylic acid
Overview
Description
5-Acenaphthylenecarboxylic acid is a useful research compound. Its molecular formula is C13H8O2 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photochemical Reaction Media
5-Acenaphthylenecarboxylic acid and related compounds have been utilized in studies involving photochemical reactions. For example, poly(alkyl aryl ether) dendrimers with carboxylic acid functionalities were synthesized using 5-bromopentyloxy methylisophthalate. These dendrimers demonstrated distinctive microenvironmental properties, facilitating the study of photolysis and photodimerization reactions involving acenaphthylene and other organic substrates (Kaanumalle et al., 2005).
Catalytic Hydrocarboxylation
Research has shown that this compound can be synthesized via the catalytic hydrocarboxylation of acenaphthylene. This process, involving a [PdCl2(CH3CN)2] + nPAr3 catalytic system, has been found to be highly diastereoselective under certain conditions (Real et al., 2000).
Bacterial Degradation of Acenaphthylene
A study on Rhizobium sp. strain CU-A1 revealed its ability to degrade acenaphthylene, producing naphthalene-1,8-dicarboxylic acid as an intermediate. This research highlights a bacterial pathway for the complete degradation of acenaphthylene, which is relevant for understanding environmental remediation processes (Poonthrigpun et al., 2006).
Antitumor Activity
Acenaphthylene derivatives have been explored for their antitumor activities. A study synthesized novel 1,8-naphthalimide-1,2,3-triazole derivatives from acenaphthylene, testing their activity against lung cancer cells. Compound 5e showed promising results, indicating potential applications in cancer treatment (Xu et al., 2021).
Photochromic Properties
Research on diaryl acenaphthylenes has demonstrated their photochromic properties in solution and the crystalline state. These properties are significant for developing new materials with light-responsive features (Fukumoto et al., 2011).
C-H Bond Activation
The metal-catalyzed functionalization of acenaphthylene via C-H bond activation has been investigated, offering a convenient method for synthesizing a variety of derivatives. This approach is relevant for materials chemistry and biology (Shi et al., 2018).
Safety and Hazards
5-Acenaphthylenecarboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
Mechanism of Action
Mode of Action
The mode of action of 5-Acenaphthylenecarboxylic acid is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular levels remain to be elucidated.
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as polycyclic aromatic hydrocarbons (pahs), have been shown to have mutagenic and carcinogenic properties . They are considered as widespread contaminants in air, soil, and water .
Result of Action
Related compounds such as pahs are known to result in lung, skin, and prostate cancer in humans and harm people’s endocrine system .
Action Environment
It’s worth noting that environmental factors can significantly impact the behavior and effects of similar compounds .
Properties
IUPAC Name |
acenaphthylene-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVILAASJKYMAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC=C(C3=C1)C(=O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626643 | |
Record name | Acenaphthylene-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4488-43-1 | |
Record name | Acenaphthylene-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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